molecular formula C19H14N2OS B2543151 4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine CAS No. 691869-12-2

4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine

Cat. No.: B2543151
CAS No.: 691869-12-2
M. Wt: 318.39
InChI Key: BLTGDXMNAWRERE-UHFFFAOYSA-N
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Description

4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with phenyl and 4-methylphenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine typically involves the construction of the thieno[3,2-d]pyrimidine core followed by the introduction of the phenyl and 4-methylphenoxy groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds can yield thieno[3,2-d]pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced techniques to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its properties.

    Substitution: The phenyl and 4-methylphenoxy groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

Its structure suggests it could interact with biological targets in unique ways, making it a candidate for drug discovery .

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Uniqueness

4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both phenyl and 4-methylphenoxy groups. This combination of features can result in distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

4-(4-methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c1-13-7-9-15(10-8-13)22-19-17-16(11-12-23-17)20-18(21-19)14-5-3-2-4-6-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTGDXMNAWRERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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